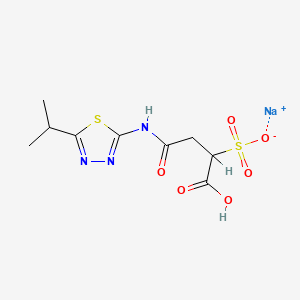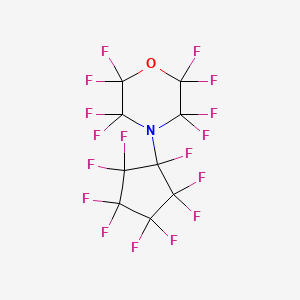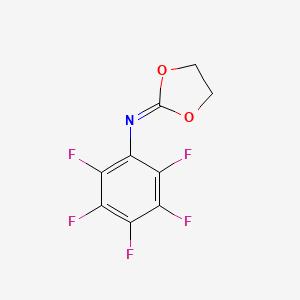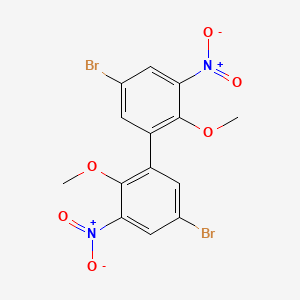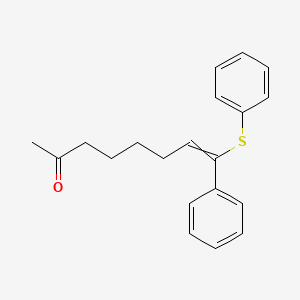
tert-Butyl 3,3-dimethyl-2-methylidenebutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,3-dimethyl-2-methylidenebutanoate: is an organic compound with a complex structure that includes a tert-butyl group, two methyl groups, and a methylene group attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-dimethyl-2-methylidenebutanoate typically involves the esterification of 3,3-dimethyl-2-methylidenebutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3,3-dimethyl-2-methylidenebutanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3,3-dimethyl-2-methylidenebutanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism by which tert-Butyl 3,3-dimethyl-2-methylidenebutanoate exerts its effects depends on its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
tert-Butyl methyl ketone (3,3-dimethyl-2-butanone): Similar in structure but lacks the ester group.
tert-Butyl alcohol (2-methylpropan-2-ol): Contains a tert-butyl group but is an alcohol rather than an ester.
Pinacolyl alcohol (3,3-dimethyl-2-butanol): Similar structure but with an alcohol group instead of an ester.
Uniqueness: tert-Butyl 3,3-dimethyl-2-methylidenebutanoate is unique due to its combination of a tert-butyl group, a methylene group, and an ester functionality. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
97732-84-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
tert-butyl 3,3-dimethyl-2-methylidenebutanoate |
InChI |
InChI=1S/C11H20O2/c1-8(10(2,3)4)9(12)13-11(5,6)7/h1H2,2-7H3 |
Clave InChI |
BRSAEISTEAFHLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

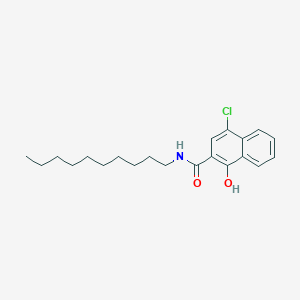
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
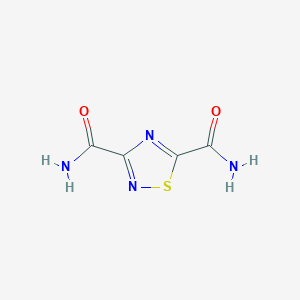
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
